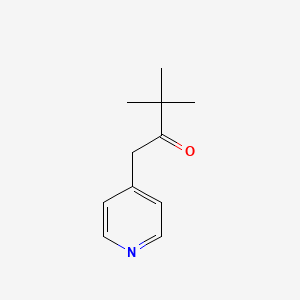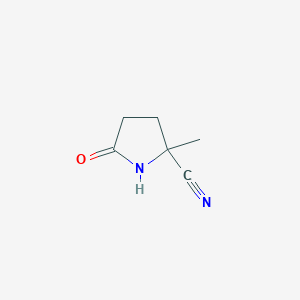
4-(Ethylthio)toluene
Overview
Description
4-(Ethylthio)toluene is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties and reactions can provide insight into the behavior of 4-(Ethylthio)toluene. For instance, 4-methylthio-2-oxobutanoate is a related compound that has been identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms . This suggests that thioether compounds like 4-(Ethylthio)toluene may also play a role in biological systems or could be synthesized through similar pathways.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding how 4-(Ethylthio)toluene might be synthesized. For example, 2,4-Bis(ethoxycarbonylamido)toluene is prepared through the carbonylation of 2,4-dinitrotoluene using Pd-Fe catalysts in ethanol . This indicates that palladium-iron catalysis could be a potential method for synthesizing 4-(Ethylthio)toluene from similar starting materials.
Molecular Structure Analysis
The molecular structure of related compounds can be indicative of the structural characteristics of 4-(Ethylthio)toluene. The crystal and molecular structure of 2,4-Bis(ethoxycarbonylamido)toluene has been determined, showing that the ethyl group is cis to the C=O group . This information could be relevant when considering the steric and electronic effects in the molecular structure of 4-(Ethylthio)toluene.
Chemical Reactions Analysis
Chemical reactions involving similar compounds can shed light on the reactivity of 4-(Ethylthio)toluene. For instance, the transformation of alkyl esters of 4-oxo-3-phenylthioalkanoic acids into substituted 4-phenylthio-2(5H)-furanones and 3-phenylthiofurans when boiled in toluene suggests that 4-(Ethylthio)toluene could undergo similar cyclization or substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide insights into those of 4-(Ethylthio)toluene. For example, the determination of gas-phase produced ethyl parathion and toluene 2,4-diisocyanate by various analytical methods indicates that 4-(Ethylthio)toluene could also be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . The volatility and absorption characteristics of these compounds could be similar to those of 4-(Ethylthio)toluene, affecting how it is handled and measured in the laboratory.
Scientific Research Applications
-
Catalytic Oxidation of Toluene
- Application : Toluene is a pollutant that is dangerous to the environment and human health. Catalytic oxidation is a promising method for toluene degradation as it oxidizes it to CO2 and does not deliver other pollutants to the environment .
- Method : The process involves the use of catalysts for toluene oxidation. Five categories of catalysts, including noble metal catalysts, transition metal catalysts, perovskite catalysts, metal-organic frameworks (MOFs)-based catalysts, and spinel catalysts are reviewed .
- Results : This method has been effective in controlling the emission of toluene, a volatile organic compound known to be harmful to human health and the environment .
-
Synthesis of Thiophene Derivatives
- Application : Substituted thiophenes are among the most important aromatic heterocyclic derivatives. Many molecules incorporating the thiophene nucleus have shown important pharmacological activities .
- Method : The synthesis of thiophene derivatives is mainly based on heterocyclization of functionalized alkynes .
- Results : These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
Safety And Hazards
The safety data sheet for toluene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1-ethylsulfanyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFDSUMJLQLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211241 | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)toluene | |
CAS RN |
622-63-9 | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylthio)toluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)